2-Hexylthiophene
Overview
Description
2-Hexylthiophene is a thiophene derivative with a hexyl group attached to its second carbon atom. It is a key monomer used in the synthesis of poly(3-hexylthiophene) (P3HT), a polymer that has gained significant attention due to its application in organic electronics, particularly in organic photovoltaics and field-effect transistors .
Synthesis Analysis
The synthesis of poly(3-hexylthiophene) from 2-hexylthiophene has been achieved through various catalytic methods. Palladium-catalyzed dehydrohalogenative polycondensation has been used to produce high molecular weight and high regioregularity P3HT with almost quantitative yield . Nickel versus palladium catalysis has been explored for the polymerization of 2(5)-bromo-5(2)-(bromozincio)-3-hexylthiophene, leading to the first completely head-to-tail regioregular P3HT . Direct heteroarylation polymerization has also been reported as an efficient synthesis route, yielding high molecular weight P3HT with minimal defects .
Molecular Structure Analysis
The molecular structure of P3HT synthesized from 2-hexylthiophene is crucial for its electronic properties. The regioregularity, which refers to the ordered head-to-tail arrangement of the thiophene rings, is a key factor in determining the polymer's performance. High regioregularity has been achieved, with reports of up to 98% head-to-tail connectivity . Structural analysis has shown that the presence of different isomers of the monomer can influence the molecular weight and regioregularity of the polymer .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of P3HT from 2-hexylthiophene include polycondensation and chain termination mechanisms. The presence of isomers such as 2-bromo-4-hexylthiophene can introduce defects or terminate the growing polymer chain, affecting the molecular weight and regioregularity . The choice of catalyst and reaction conditions can also influence the type of linkages and the distribution of regioregular and regiorandom sequences in the polymer chain .
Physical and Chemical Properties Analysis
The physical and chemical properties of P3HT are closely related to its molecular weight and structural characteristics. Higher molecular weight fractions of P3HT show increased conjugation length, which is reflected in the bathochromic shift of the UV-vis-near-IR spectra and higher hole mobility . The thermal and structural characteristics of oligo(3-hexylthiophene)s, which serve as model compounds for P3HT, reveal different solid-state structures and melting temperatures, providing insights into the crystallization behavior and thermodynamic properties of the polymer . Block copolymers containing P3HT segments have been synthesized and exhibit self-assembly and microphase separation, indicating the versatility of P3HT in creating complex materials with tailored properties .
Scientific Research Applications
Application
2-Hexylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
Method
The synthesis involves nickel- and palladium-based protocols. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies for the synthesis of functionalized regioregular polythiophenes .
Results
These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
2. Catalytic Oxidative Polymerization
Application
2-Hexylthiophene is used in the catalytic oxidative polymerization of thiophene derivatives .
Method
The oxidative polymerization of thiophene derivatives was carried out using palladium (II) acetate as a catalyst in combination with copper (II) acetate and trifluoroacetic acid under an oxygen atmosphere .
Results
The poly(3-hexylthiophene) (P3HT) obtained through palladium-catalyzed polymerization exhibited a richer head-to-head content than authentic P3HT prepared using a conventional oxidant .
3. Incorporation into Poly(3-Hexylthiophene-2,5-Diyl)
Application
Iron (II) disulfide (FeS2) is incorporated into poly(3-hexylthiophene-2,5-diyl) (P3HT) to improve its physicochemical properties and influence in photovoltaic devices .
Method
FeS2 nanoparticles (FeS2 NP) were synthesized using a two-pot thermal method at 220 °C, and subsequently, the in-situ polymerization of 2,5-dibromo-3-hexylthiophene was carried out in the presence of FeS2 NP .
Results
The incorporation of FeS2 in P3HT increased the electric charge storage and the grain size. The addition of FeS2 in P3HT improved the efficiency of photovoltaic devices by 6.2% compared to those without FeS2 NP .
4. Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers
Application
2-Hexylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
Method
The synthesis involves nickel- and palladium-based protocols. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies for the synthesis of functionalized regioregular polythiophenes .
Results
These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
5. Morphology and Structure of Poly(3-Hexylthiophene) Blending with Liquid Crystals
Application
The morphology, crystalline structure as well as the charge transport properties of poly (3-hexylthiophene) (P3HT) binary blends with 4-cyano-4’-pentyl-terphenyl (5CT) and 5,5″-dioctyl-2,2’:5′2″-terthiophene (8TTP8) liquid crystals after magnetic field treatment were investigated .
Method
The P3HT is immiscible with 5CT and 8TTP8, and they crystallized in their own regions. The 8TTP8 containing thiophene rings exhibited stronger interactions with P3HT than the 5CT containing phenyl rings .
Results
The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals .
6. Molecularly Doped Polythiophene Film
Application
Poly(3-hexylthiophene-2,5-dyil) or poly(3-hexylthiophene) (P3HT) is widely studied for applications in electronic and optoelectronic devices .
Method
Because of their rigid π-conjugated backbones and immiscibility between the thienyl main chains and the alkyl side chains, P3HT molecules tend to self-assemble into one-dimensional nanostructures .
Results
These nanostructures afford intrinsic one dimensional carrier transport path and lead to high field-effect mobility .
7. Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers
Application
2-Hexylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
Method
The synthesis involves nickel- and palladium-based protocols. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies for the synthesis of functionalized regioregular polythiophenes .
Results
These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
8. Morphology and Structure of Poly(3-Hexylthiophene) Blending with Liquid Crystals
Application
The morphology, crystalline structure as well as the charge transport properties of poly (3-hexylthiophene) (P3HT) binary blends with 4-cyano-4’-pentyl-terphenyl (5CT) and 5,5″-dioctyl-2,2’:5′2″-terthiophene (8TTP8) liquid crystals after magnetic field treatment were investigated .
Method
The P3HT is immiscible with 5CT and 8TTP8, and they crystallized in their own regions. The 8TTP8 containing thiophene rings exhibited stronger interactions with P3HT than the 5CT containing phenyl rings .
Results
The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals .
9. Molecularly Doped Polythiophene Film
Application
Poly(3-hexylthiophene-2,5-dyil) or poly(3-hexylthiophene) (P3HT) is widely studied for applications in electronic and optoelectronic devices .
Method
Because of their rigid π-conjugated backbones and immiscibility between the thienyl main chains and the alkyl side chains, P3HT molecules tend to self-assemble into one-dimensional nanostructures .
Results
These nanostructures afford intrinsic one dimensional carrier transport path and lead to high field-effect mobility .
Safety And Hazards
Future Directions
Organic solar cells have emerged as promising alternatives to traditional inorganic solar cells due to their low cost, flexibility, and tunable properties . 2-Hexylthiophene can be used to modify and improve the molar absorption coefficient of ruthenium sensitizer . This mini review introduces a novel perspective on recent advancements in organic solar cells, providing an overview of the latest developments in materials, device architecture, and performance optimization .
properties
IUPAC Name |
2-hexylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVHYFUVMQIGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172120 | |
Record name | 2-Hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Meat-like aroma | |
Record name | 2-Hexylthiophene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 to 230.00 °C. @ 760.00 mm Hg | |
Record name | 2-Hexylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most organic solvents; Insoluble in water, Soluble (in ethanol) | |
Record name | 2-Hexylthiophene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.930-0.938 (20°) | |
Record name | 2-Hexylthiophene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Hexylthiophene | |
CAS RN |
18794-77-9 | |
Record name | 2-Hexylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18794-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HEXYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82479467Q1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hexylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41.00 °C. @ 760.00 mm Hg | |
Record name | 2-Hexylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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